(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine
Overview
Description
This compound is an organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity and the stability it can confer to molecules. Additionally, it has a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing group often used in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Piperidine Derivatives in Drug Development
Piperidine derivatives play a crucial role in the development of therapeutic agents due to their versatile pharmacophoric groups. Sikazwe et al. (2009) explored the contributions of key pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D(2)-like receptors. These derivatives demonstrate the significance of arylalkyl substituents in improving the binding affinity and selectivity for targeted receptors (Sikazwe et al., 2009).
Piperine and Anticancer Research
Piperine, a major principle of black pepper, exhibits various bioactive effects, including antimicrobial action and physiological effects contributing to human health. Its anticancer properties are particularly noteworthy, demonstrating potential as an antitumor agent through various mechanisms such as immunomodulation and hepatoprotection (Stojanović-Radić et al., 2019).
Piperazine and Piperidine in Antimycobacterial Activity
Piperazine and its analogues have been extensively researched for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Girase et al. (2020) reviewed the anti-mycobacterial compounds where piperazine acts as a vital building block, underscoring its significance in developing anti-TB molecules and addressing the need for safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).
Piperine as a Potential Anti-cancer Agent
Manayi et al. (2017) reviewed the anticancer activities of piperine, highlighting its chemopreventive activity and effects on various cancerous cell lines. Piperine's role in modulating cell cycle progression, inducing apoptosis, and inhibiting invasion, metastasis, and angiogenesis points to its promising candidacy for further development in cancer treatment (Manayi et al., 2017).
properties
IUPAC Name |
1-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BF3NO2/c1-13(2)14(3,4)22-16(21-13)8-5-9-20-10-6-12(7-11-20)15(17,18)19/h5,8,12H,6-7,9-11H2,1-4H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHWMNZNCOZQEZ-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCN2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CN2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744311 | |
Record name | 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine | |
CAS RN |
865652-21-7 | |
Record name | 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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